molecular formula C11H16F6N2O5 B1487300 1-(3-Pyrrolidinyl)-3-azetidinol trifluoroacetate (1:2) CAS No. 2206969-42-6

1-(3-Pyrrolidinyl)-3-azetidinol trifluoroacetate (1:2)

Cat. No. B1487300
M. Wt: 370.25 g/mol
InChI Key: YQGFZQRKWGJDCV-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains an azetidinol group, which is a four-membered ring with one nitrogen and one alcohol group. Trifluoroacetate is a salt or ester of trifluoroacetic acid, often used in pharmaceuticals due to its stability and solubility .


Molecular Structure Analysis

The structure of this compound would likely be complex due to the presence of the pyrrolidine and azetidinol rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents and conditions. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the presence of the pyrrolidine ring, azetidinol group, and trifluoroacetate ion .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

A green, chemoselective, and practical approach has been developed for synthesizing novel N-(2-azetidinonyl) 2,5-disubstituted pyrroles, combining pyrrole and 2-azetidinone moieties. This synthesis utilizes microwave irradiation and bismuth nitrate pentahydrate as an eco-friendly catalyst under solvent-free conditions. The process is effective for N-polyaromatic substituted β-lactams and optically pure β-lactams, indicating its broad applicability in medicinal chemistry and drug discovery (Bandyopadhyay, Rhodes, & Banik, 2013).

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

An iodine-catalyzed synthesis under microwave irradiation has been developed for 3-pyrrole-substituted 2-azetidinones. This method is efficient for creating a series of compounds with various substituents, showcasing the potential for rapid synthesis of complex molecules relevant to organic and medicinal chemistry (Bandyopadhyay, Cruz, Yadav, & Banik, 2012).

Enantioselective Organocatalysis

The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine catalyzes the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate with high yield and excellent regio- and enantioselectivity. This reaction's success highlights the catalyst's role in enhancing reactivity and selectivity, important for synthesizing biologically active compounds (Chowdhury & Ghosh, 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry, given the known biological activities of pyrrolidine derivatives .

properties

IUPAC Name

1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2C2HF3O2/c10-7-4-9(5-7)6-1-2-8-3-6;2*3-2(4,5)1(6)7/h6-8,10H,1-5H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGFZQRKWGJDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC(C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyrrolidinyl)-3-azetidinol trifluoroacetate (1:2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Pyrrolidinyl)-3-azetidinol trifluoroacetate (1:2)
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1-(3-Pyrrolidinyl)-3-azetidinol trifluoroacetate (1:2)
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1-(3-Pyrrolidinyl)-3-azetidinol trifluoroacetate (1:2)
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1-(3-Pyrrolidinyl)-3-azetidinol trifluoroacetate (1:2)

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